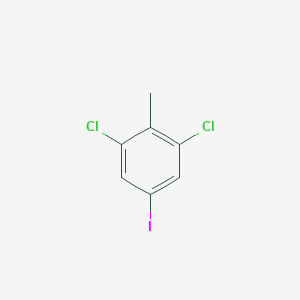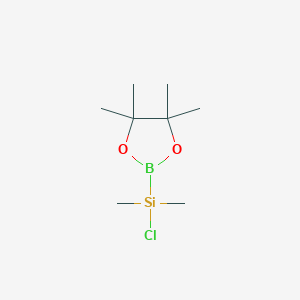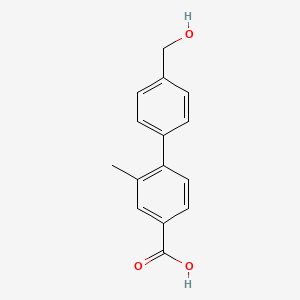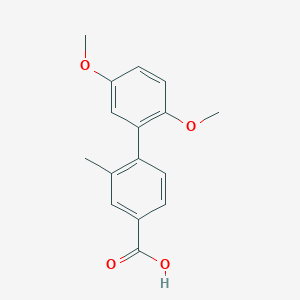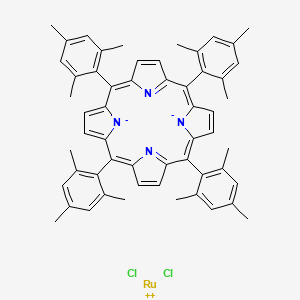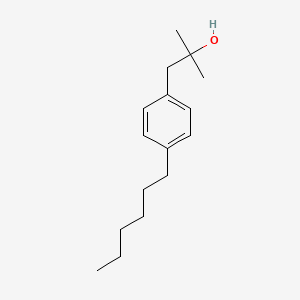
1-(4-Hexylphenyl)-2-methyl-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hexylphenyl)-2-methyl-2-propanol is an organic compound belonging to the class of alcohols It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hexylphenyl)-2-methyl-2-propanol typically involves the alkylation of 4-hexylphenol with isobutylene in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol to form the desired product. The reaction conditions generally include:
Temperature: 50-100°C
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid
Solvent: Non-polar solvents like toluene or hexane
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of solid acid catalysts in packed bed reactors is also common to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions: 1-(4-Hexylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether
Substitution: Thionyl chloride in the presence of pyridine, phosphorus tribromide in dichloromethane
Major Products:
Oxidation: 1-(4-Hexylphenyl)-2-methyl-2-propanone, 1-(4-Hexylphenyl)-2-methylpropanoic acid
Reduction: 1-(4-Hexylphenyl)-2-methylpropane
Substitution: 1-(4-Hexylphenyl)-2-methyl-2-chloropropane, 1-(4-Hexylphenyl)-2-methyl-2-bromopropane
科学研究应用
1-(4-Hexylphenyl)-2-methyl-2-propanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
作用机制
The mechanism of action of 1-(4-Hexylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Receptor Modulation: It can interact with cell surface receptors, altering their conformation and affecting downstream signaling pathways.
相似化合物的比较
1-(4-Hexylphenyl)-2-methyl-2-propanol can be compared with other similar compounds, such as:
1-(4-Hexylphenyl)-2-methyl-2-propanone: The ketone analog, which has different reactivity and applications.
1-(4-Hexylphenyl)-2-methylpropane: The fully reduced analog, which lacks the hydroxyl group and exhibits different chemical properties.
1-(4-Hexylphenyl)-2-methyl-2-chloropropane:
The uniqueness of this compound lies in its tertiary alcohol structure, which imparts specific reactivity and makes it a valuable intermediate in various chemical transformations.
属性
IUPAC Name |
1-(4-hexylphenyl)-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-4-5-6-7-8-14-9-11-15(12-10-14)13-16(2,3)17/h9-12,17H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNZTEJGZGVOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)



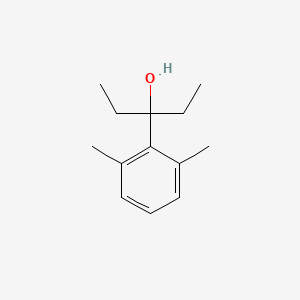
![4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6289118.png)
